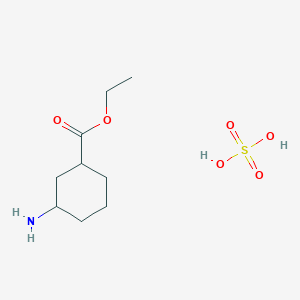
Ethyl 3-aminocyclohexanecarboxylate sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-aminocyclohexanecarboxylate sulfate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane and contains both an amino group and an ester functional group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminocyclohexanecarboxylate sulfate can be synthesized through several methods. One common approach involves the esterification of 3-aminocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminocyclohexanecarboxylate sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 3-aminocyclohexanecarboxylate sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-aminocyclohexanecarboxylate sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-aminocyclohexanecarboxylate hydrochloride
- Ethyl 3-aminocyclohexanecarboxylate
- Cyclohexane derivatives with different functional groups
Uniqueness
Ethyl 3-aminocyclohexanecarboxylate sulfate is unique due to its combination of an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its sulfate form also enhances its solubility in water, making it more versatile for various applications.
Biological Activity
Ethyl 3-aminocyclohexanecarboxylate sulfate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its molecular formula C9H17NO4S and a molecular weight of approximately 221.3 g/mol. The compound features an amino group, which is crucial for its biological interactions, particularly in receptor binding and enzyme activity modulation.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit neurotensin receptor activity, which can modulate pain perception and potentially provide analgesic effects . The mechanism typically involves:
- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotensin receptors (NTS1 and NTS2), influencing neurotransmitter release.
- Enzyme Interaction : It can also interact with enzymes involved in metabolic pathways, affecting the synthesis and breakdown of neurotransmitters.
Pharmacological Effects
A summary of the pharmacological effects observed in studies is presented in the table below:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Pain Management :
- In a controlled trial involving rodents, administration of this compound resulted in significant reductions in pain responses compared to control groups. This suggests its potential role as an analgesic agent.
-
Neuroprotection :
- A study focused on ischemic models demonstrated that the compound could protect neurons from damage, indicating possible applications in stroke treatment or neurodegenerative diseases.
-
Anti-inflammatory Response :
- Research indicated that the compound could modulate inflammatory responses by downregulating cytokine production, providing insights into its potential use in treating inflammatory disorders.
Properties
Molecular Formula |
C9H19NO6S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
ethyl 3-aminocyclohexane-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/C9H17NO2.H2O4S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h7-8H,2-6,10H2,1H3;(H2,1,2,3,4) |
InChI Key |
IMRIVIBCENCMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















